molecular formula C17H13N5O3 B2432102 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide CAS No. 2034321-35-0

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

Cat. No. B2432102
CAS RN: 2034321-35-0
M. Wt: 335.323
InChI Key: RNYYLYLRWTYBQR-UHFFFAOYSA-N
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Description

“N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings including isoxazole, oxadiazole, and quinoline . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely cause the molecule to be fairly rigid, and the presence of multiple nitrogen atoms could lead to interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its atoms .

Scientific Research Applications

Synthesis and Chemical Properties

Quinoline derivatives, including those similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide, have been synthesized using various methods, demonstrating their importance in medicinal and heterocyclic chemistry. Kethireddy et al. (2017) detailed a facile and efficient synthesis method for quinoxaline derivatives, highlighting their pharmacological significance due to anti-inflammatory, analgesic, and anticonvulsant activities. These derivatives serve as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, making them critical in drug design (Kethireddy et al., 2017).

Antimicrobial Activity

Research has also focused on evaluating the antimicrobial activity of quinoline derivatives. Özyanik et al. (2012) synthesized quinoline-2-carbohydrazide derivatives and tested their activity against various microorganisms, revealing good to moderate effectiveness. This study emphasizes the role of quinoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).

Photocatalytic and Electrochemical Properties

Quinoline derivatives have been investigated for their photocatalytic and electrochemical properties. Li et al. (2020) synthesized octamolybdate complexes with a quinoline–imidazole–monoamide ligand, exhibiting significant electrocatalytic activities and photocatalytic properties for degrading organic dyes. This research opens avenues for quinoline derivatives in environmental applications (Li et al., 2020).

Potential in Drug Design and Disease Treatment

Quinoline derivatives are being explored for their potential in treating various diseases. Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase. These inhibitors have shown efficacy in disease-relevant models, underscoring the therapeutic potential of quinoline derivatives in cancer treatment (Degorce et al., 2016).

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it showed promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-10-7-14(21-24-10)16-20-15(25-22-16)9-19-17(23)12-4-5-13-11(8-12)3-2-6-18-13/h2-8H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYYLYLRWTYBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide

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